molecular formula C7H14N2O2S B13631799 1-Azabicyclo[2.2.2]octane-3-sulfonamide

1-Azabicyclo[2.2.2]octane-3-sulfonamide

Cat. No.: B13631799
M. Wt: 190.27 g/mol
InChI Key: ICMQGIKKNOHOMY-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]octane-3-sulfonamide is a nitrogen-containing heterocyclic compound This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octane-3-sulfonamide typically involves the reaction of 1-Azabicyclo[2.2.2]octane with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]octane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Azabicyclo[2.2.2]octane-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

    1-Azabicyclo[2.2.2]octane: A structurally related compound without the sulfonamide group.

    2-Azabicyclo[3.2.1]octane: Another bicyclic nitrogen-containing compound with a different ring structure.

    Quinuclidine: A bicyclic amine with a similar nitrogen-containing ring system.

Uniqueness: 1-Azabicyclo[2.2.2]octane-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its potential for interactions with biological targets and expands its utility in various applications compared to its analogs.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octane-3-sulfonamide

InChI

InChI=1S/C7H14N2O2S/c8-12(10,11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H2,8,10,11)

InChI Key

ICMQGIKKNOHOMY-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)S(=O)(=O)N

Origin of Product

United States

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